molecular formula C20H21NO5 B250443 Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate

Cat. No. B250443
M. Wt: 355.4 g/mol
InChI Key: NYJUJJIRGDKQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound belongs to the class of kinase inhibitors and is designed to target specific enzymes that play a crucial role in the growth and survival of cancer cells.

Mechanism of Action

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate works by inhibiting the activity of specific enzymes that are involved in cancer cell growth and survival. BTK is a key enzyme that is involved in the survival and proliferation of malignant B-cells. By inhibiting BTK, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate can induce apoptosis (cell death) in these cells. FLT3 is another kinase that is commonly mutated in acute myeloid leukemia (AML). Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has been shown to inhibit the activity of FLT3, which can lead to the death of AML cells. ITK is a kinase that is involved in T-cell activation. By inhibiting ITK, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate can prevent the activation of T-cells, which can be beneficial in the treatment of certain types of lymphoma.
Biochemical and Physiological Effects:
Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce apoptosis in malignant B-cells, inhibit the growth of AML cells, and prevent the activation of T-cells. Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has also been shown to inhibit the production of cytokines, which are proteins that are involved in the immune response. This can be beneficial in the treatment of certain types of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate is its specificity for certain kinases that are involved in cancer cell growth and survival. This specificity can lead to fewer side effects and better efficacy compared to non-specific kinase inhibitors. However, one limitation of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate is its potential for off-target effects. Like all kinase inhibitors, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate can inhibit the activity of kinases that are not involved in cancer cell growth and survival, which can lead to unwanted side effects.

Future Directions

There are several future directions for the development of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate. One area of research is the combination of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate with other cancer treatments, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict the response to Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate. This can help to identify patients who are most likely to benefit from treatment with Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate. Finally, there is ongoing research to develop more potent and selective kinase inhibitors that can overcome the limitations of current treatments, including Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate.
Conclusion:
In conclusion, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate is a promising small molecule inhibitor that has been developed for the treatment of various types of cancers. It works by inhibiting the activity of specific kinases that are involved in cancer cell growth and survival. Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has demonstrated activity against a variety of cancer types and has several advantages over non-specific kinase inhibitors. However, like all kinase inhibitors, Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has limitations and potential side effects that need to be addressed. Ongoing research is focused on developing more potent and selective kinase inhibitors that can overcome these limitations and improve the efficacy of cancer treatments.

Synthesis Methods

The synthesis of Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-benzyloxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-(tetrahydro-2-furanylmethoxy)aniline to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to form Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate.

Scientific Research Applications

Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has been extensively studied for its potential use as a cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in cancer cell growth and survival, including BTK, FLT3, and ITK. Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate has demonstrated activity against a variety of cancer types, including lymphoma, leukemia, and solid tumors.

properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[[3-(oxolan-2-ylmethoxy)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C20H21NO5/c1-24-20(23)15-9-7-14(8-10-15)19(22)21-16-4-2-5-17(12-16)26-13-18-6-3-11-25-18/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,22)

InChI Key

NYJUJJIRGDKQRE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.